3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride

Descripción

Chemical Identity and Structural Overview

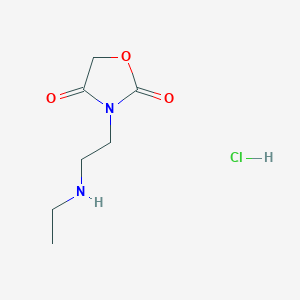

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride exists as a well-characterized heterocyclic compound with the International Union of Pure and Applied Chemistry name 3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride. The compound carries the Chemical Abstracts Service registry number 1824064-08-5 and possesses a molecular formula of C7H13ClN2O3. The molecular weight of 208.64 grams per mole reflects the contribution of both the organic base and the hydrochloride counterion. The compound's structural identity centers around a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 4, with a substituted ethylamino ethyl chain attached at the nitrogen position 3.

The Simplified Molecular Input Line Entry System representation CCNCCN1C(=O)COC1=O.Cl provides a concise description of the molecular connectivity. The parent compound, identified as PubChem Compound Identifier 86262348, represents the free base form without the hydrochloride salt. Structural analysis reveals that the ethylamino side chain introduces additional conformational flexibility compared to simpler oxazolidine-2,4-dione derivatives. The hydrochloride salt formation enhances the compound's solubility characteristics and provides improved handling properties for research applications.

Table 1: Fundamental Chemical Properties of this compound

Historical Context of Oxazolidine-2,4-diones in Chemical Research

The historical development of oxazolidine-2,4-dione chemistry traces back to fundamental investigations in heterocyclic synthesis during the mid-twentieth century. The parent oxazolidine-2,4-dione structure emerged as a significant target due to its role as a precursor to anticonvulsant drugs, establishing the foundation for subsequent derivative development. Early synthetic methodologies focused on the preparation of the basic ring system through reactions involving chloroacetamide and bicarbonate, demonstrating the accessibility of this heterocyclic framework. The evolution of synthetic approaches has encompassed diverse strategies, including the reaction of carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures ranging from 80 to 250 degrees Celsius.

Research developments in the latter half of the twentieth century expanded the scope of oxazolidine-2,4-dione chemistry through systematic exploration of substitution patterns. The preparation of substituted derivatives became increasingly sophisticated, with particular attention to modifications at the nitrogen-3 position that could introduce pharmacologically relevant substituents. Patent literature from this period documented various synthetic routes and highlighted the potential for creating diverse chemical libraries based on the oxazolidine-2,4-dione core structure. The development of compounds such as this compound represents the culmination of these historical synthetic advances.

The chronological progression of oxazolidine-2,4-dione research reflects broader trends in medicinal chemistry where heterocyclic scaffolds gained recognition as privileged structures. Historical patent filings documented systematic approaches to structural modification, with emphasis on achieving improved pharmacological properties through targeted substitution strategies. The creation date of 2014 for the specific compound this compound in chemical databases indicates its relatively recent entry into the research literature. Contemporary synthetic methodologies have built upon these historical foundations to enable efficient preparation of complex derivatives with enhanced functional group tolerance.

Position within Heterocyclic Chemistry Taxonomy

This compound occupies a distinctive position within the broader classification of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The fundamental oxazolidine ring system represents a saturated five-membered heterocycle with the molecular formula (CH2)3(NH)O, where the oxygen and nitrogen atoms are not mutually bonded. This structural arrangement distinguishes oxazolidines from their isoxazolidine counterparts and positions them as unique members of the azole family. The presence of two carbonyl groups at positions 2 and 4 further classifies the compound within the specific subfamily of oxazolidine diones.

Within heterocyclic taxonomy, oxazolidine-2,4-diones share structural relationships with several related ring systems while maintaining distinct chemical properties. The relationship to thiazolidine-2,4-diones provides insight into the systematic variation possible within this heterocyclic family, where replacement of oxygen with sulfur at position 1 generates rhodanine derivatives with altered biological properties. Conversely, the replacement of sulfur with oxygen in thiazolidinedione systems produces oxazolidine dione derivatives, highlighting the interconnected nature of these heterocyclic frameworks. This taxonomic relationship demonstrates the systematic approach to heterocyclic design where heteroatom substitution enables property modulation.

The classification of this compound within the broader oxazolidine family emphasizes the importance of substitution patterns in determining compound properties. The ethylamino ethyl substituent at nitrogen-3 represents a specific example of how functional group introduction can modify the basic heterocyclic framework. This taxonomic position reflects the compound's role as both a member of the fundamental oxazolidine class and a specifically functionalized derivative with unique chemical characteristics. The systematic nomenclature reflects this dual identity, maintaining reference to the core oxazolidine structure while explicitly indicating the substitution pattern.

Relationship to Oxazolidinone Scaffold Chemistry

The structural relationship between this compound and the oxazolidinone scaffold represents a fundamental connection within five-membered heterocyclic chemistry. Oxazolidinones constitute a class of azoles characterized by oxazolidines with the carbon between nitrogen and oxygen oxidized to a ketone functionality. While oxazolidinones contain a single carbonyl group within the five-membered ring, oxazolidine-2,4-diones feature two carbonyl groups, representing a distinct but related structural motif. This relationship demonstrates the systematic variation possible within oxygen-nitrogen heterocyclic systems through controlled oxidation state manipulation.

The oxazolidinone scaffold has gained significant recognition as a privileged structure in medicinal chemistry, particularly for its antibacterial properties and unique mechanism of action involving protein synthesis inhibition. Research has demonstrated that oxazolidinones function by binding to the P site at the ribosomal 50S subunit, preventing the formation of functional 70S initiation complexes essential for bacterial translation. The structural similarity between oxazolidinones and oxazolidine-2,4-diones suggests potential for related biological activities, although the additional carbonyl group in the latter compounds may modulate binding interactions and pharmacological properties.

Contemporary research has utilized oxazolidinone frameworks as privileged scaffolds for targeting diverse biological systems including serotonin receptor 7, mutated BRAF kinase, Bruton's tyrosine kinase, and cyclin-dependent protein kinases. The incorporation of aryl piperazines and piperidines as complementary privileged scaffolds demonstrates the potential for creating hybrid structures with enhanced selectivity profiles. This approach to scaffold combination provides insight into potential applications for oxazolidine-2,4-dione derivatives, where the structural similarity to oxazolidinones may enable analogous biological interactions with appropriate substitution patterns.

The synthetic accessibility of both oxazolidinone and oxazolidine-2,4-dione scaffolds through related methodologies further strengthens their relationship within heterocyclic chemistry. Both structural classes can be prepared through condensation reactions involving appropriate precursors, with oxazolidine-2,4-diones accessible through tandem phosphorus-mediated carboxylative condensation processes using atmospheric carbon dioxide. This synthetic relationship enables systematic exploration of structure-activity relationships across both heterocyclic families, facilitating the development of improved compounds with optimized properties.

Significance in Contemporary Chemical Research

The contemporary significance of this compound within chemical research stems from its position as a representative member of the oxazolidine-2,4-dione family, which has gained increased attention as a versatile pharmacophore in medicinal chemistry applications. Current research efforts have focused on the systematic exploration of oxazolidine-2,4-dione derivatives as scaffolds for developing compounds with diverse biological activities. The structural framework provides opportunities for modification at multiple positions, enabling the creation of compound libraries with varied pharmacological profiles. The ethylamino ethyl substitution pattern present in this specific compound exemplifies contemporary approaches to scaffold functionalization.

Recent synthetic developments have introduced novel methodologies for oxazolidine-2,4-dione preparation, including tandem phosphorus-mediated carboxylative condensation reactions that utilize atmospheric carbon dioxide as a readily available and environmentally benign carbon source. These synthetic advances enable efficient access to diverse oxazolidine-2,4-dione derivatives under mild, transition-metal-free conditions, supporting increased research activity in this chemical space. The availability of improved synthetic methods has facilitated the preparation of complex derivatives such as this compound for systematic biological evaluation.

Contemporary medicinal chemistry research has recognized oxazolidine-2,4-dione derivatives as valuable components in drug discovery programs targeting various therapeutic areas. The structural similarity to established oxazolidinone antibiotics suggests potential for developing novel antimicrobial agents with improved properties or alternative mechanisms of action. Additionally, the scaffold's compatibility with diverse substitution patterns enables exploration of applications beyond antimicrobial therapy, including potential roles in central nervous system disorders, metabolic diseases, and oncology applications. The systematic modification of positions such as nitrogen-3, as demonstrated in the ethylamino ethyl derivative, provides a rational approach to property optimization.

The commercial availability of this compound through specialized chemical suppliers reflects the compound's utility as a research tool and potential building block for further synthetic elaboration. Current research purity standards of 95% enable reliable biological testing and structure-activity relationship studies. The compound's classification as a research-only material underscores its primary role in contemporary scientific investigation rather than immediate therapeutic application. This research focus aligns with broader trends in medicinal chemistry where systematic exploration of heterocyclic scaffolds provides the foundation for future drug discovery efforts.

Propiedades

IUPAC Name |

3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHNTRHYQLXTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C(=O)COC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a compound belonging to the oxazolidine class, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O₃·HCl, with a molecular weight of approximately 208.64 g/mol. The presence of the ethylamino group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds with an oxazolidine structure exhibit a range of biological activities:

- Antimicrobial Activity : Similar oxazolidine derivatives have demonstrated significant antibacterial properties against various pathogens. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics .

- Antifungal Activity : Recent investigations into oxazolidine derivatives have revealed moderate to excellent antifungal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. These compounds have shown effective inhibition of mycelial growth and spore germination .

- Neuroprotective Effects : The unique structure of oxazolidines may confer neuroprotective properties. Preliminary studies suggest that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The ethylamino group plays a crucial role in enhancing both solubility and interaction with biological targets. SAR studies indicate that modifications to the oxazolidine core can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting a promising therapeutic potential against resistant bacterial strains .

- Fungal Pathogen Inhibition : In vivo studies demonstrated that an oxazolidine derivative effectively protected tomato plants from gray mold caused by Botrytis cinerea. The compound exhibited both protective and curative effects when applied at concentrations ranging from 25 to 50 µg/mL .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves inhibition of key enzymes or pathways critical for microbial survival or cellular function. For example:

- Enzyme Inhibition : Many oxazolidines act as inhibitors of bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing translation .

- Modulation of Neuroinflammation : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines in neurodegenerative models, indicating potential for treating conditions like Alzheimer's disease .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Activity

One of the notable applications of 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is its potential as an antibacterial agent. Research indicates that compounds within the oxazolidinone class exhibit significant inhibitory activity against a wide range of bacteria, including:

- Gram-positive bacteria : Such as Staphylococci, Enterococci, and Streptococci.

- Anaerobic microorganisms : Including Bacteroides and Clostridia.

- Acid-resistant microorganisms : Such as Mycobacterium tuberculosis.

In a study, it was found that oxazolidinone derivatives can effectively combat antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), showcasing their potential in treating serious infections resistant to conventional antibiotics .

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound suggests that it can be administered in various forms, including injectable esters. Typical dosages range from 1.2 g per day in divided doses, depending on patient-specific factors such as weight and severity of the infection .

Agricultural Applications

Herbicidal Properties

Research has demonstrated that derivatives of oxazolidinones can serve as effective herbicides. For instance, specific formulations have been shown to selectively destroy broad-leaved plants while being non-toxic to cereal crops like wheat and corn. The application rates for effective weed control range between 5 to 15 kg per hectare .

Case Study: Efficacy on Crop Health

In experimental plots, the application of para-chlorophenyl derivatives of oxazolidinones resulted in significant necrosis in target weeds without harming desirable crops. This selectivity allows for the targeted management of weeds in agricultural settings, enhancing crop yield and health .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds.

| Property/Compound | 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione HCl | Para-chlorophenyl oxazolidinone |

|---|---|---|

| Chemical Structure | C5H10N2O3·HCl | Varies (specific derivatives) |

| Primary Use | Antibacterial agent | Herbicide |

| Target Microorganisms | Gram-positive bacteria, anaerobes | Selective broad-leaved weeds |

| Application Rate (Agriculture) | Not specified | 5-15 kg/ha |

| Resistance Profile | Effective against MRSA and VRE | Non-toxic to cereals |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxazolidine-2,4-dione ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening and formation of amino alcohol derivatives:

Acidic Hydrolysis

-

Conditions : HCl (6N), reflux for 6–8 hours.

-

Products : Ethylaminoethanol and oxalic acid derivatives.

-

Mechanism : Protonation of the carbonyl oxygen weakens the C–O bond, facilitating nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (2M), 80°C, 4 hours.

-

Products : Ethylaminoethyl carbamate intermediates, which further decompose to ethylene diamine derivatives.

| Reaction Type | Conditions | Products | Byproducts |

|---|---|---|---|

| Acidic hydrolysis | 6N HCl, reflux, 6–8 hrs | Ethylaminoethanol + oxalic acid | CO₂, NH₃ |

| Basic hydrolysis | 2M NaOH, 80°C, 4 hrs | Ethylaminoethyl carbamate intermediates | Sodium carbonate |

Ring-Opening Reactions with Nucleophiles

The oxazolidine ring reacts with nucleophiles such as amines or thiols, leading to substitution at the α-carbon:

Reaction with Primary Amines

-

Products : Substituted urea derivatives via nucleophilic attack at the oxazolidine carbonyl.

-

Example : Reaction with benzylamine yields N-benzyl-N’-ethylurea .

Thiol-Mediated Ring Opening

-

Products : Thioether-linked derivatives, confirmed via LC-MS.

Interaction with Isocyanates

The ethylamino group participates in reactions with isocyanates, forming urea linkages:

-

Products : 3-(2-(Ethyl(3-phenylureido)ethyl)oxazolidine-2,4-dione .

-

Mechanism : Nucleophilic addition of the ethylamino group to the isocyanate’s electrophilic carbon.

Catalytic Alkylation and Cyclization

The compound undergoes alkylation under phase-transfer conditions, forming bicyclic derivatives:

-

Conditions : Bis(2-chloroethyl)amine, K₂CO₃, TBAB, DMF, 70°C .

-

Products : 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-dione via cyclization .

-

Key Observation : The ethylamino group acts as a directing group, enhancing regioselectivity .

Oxidation Reactions

The secondary amine in the ethylamino side chain is susceptible to oxidation:

-

Conditions : H₂O₂ (30%), acetic acid, RT, 6 hours.

-

Products : N-Oxide derivatives , characterized by IR (N–O stretch at 1250 cm⁻¹).

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation:

-

Products : Ethylene diamine, CO₂, and HCl gas.

-

Mechanism : Retro-cyclization of the oxazolidine ring followed by decarboxylation.

Experimental Insights from Analogous Compounds

-

Steric Effects : Bulky substituents on the oxazolidine ring reduce hydrolysis rates .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Catalytic Systems : Quaternary ammonium salts (e.g., TBAB) improve yields in alkylation reactions .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Oxazolidine-2,4-dione Derivatives

- 3-(2-(Piperidin-4-yl)ethyl)oxazolidine-2,4-dione hydrochloride (CAS 1824050-36-3): Structure: Replaces the ethylamino group with a piperidin-4-yl moiety.

- 3-(2-(Piperazin-1-yl)ethyl)oxazolidine-2,4-dione hydrochloride: Structure: Substitutes ethylamino with a piperazine group. Impact: Piperazine enhances water solubility and hydrogen-bonding capacity, which may improve bioavailability .

Thiazolidine-2,4-dione Analogs

Side Chain Variations

Ethylaminoethyl vs. Aminoethoxyethyl

- 3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride: Structure: Features an additional ether linkage in the side chain.

Thiophene-Containing Analogs

- (5Z)-3-(2-aminoethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride: Structure: Replaces the oxazolidinedione core with a thiazolidinedione and incorporates a thiophene group. Impact: The sulfur atom in thiazolidinedione may confer distinct electronic properties, affecting redox activity or enzyme inhibition .

Pharmacological and Biochemical Implications

Bioactivity Trends

- Hydrochloride Salts: Compounds like 3-(2-(ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride are often prioritized in drug development due to enhanced solubility and stability. For example, pioglitazone hydrochloride (a thiazolidinedione derivative) is a known antidiabetic agent .

- Substituent Effects: Ethylamino groups may interact with amine receptors (e.g., GPCRs), while bulkier substituents like piperidine could target ion channels or transporters .

Data Tables

Table 1: Structural Comparison of Oxazolidinedione Derivatives

Table 2: Pharmacokinetic Predictions*

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Target Likelihood |

|---|---|---|---|

| 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione HCl | 1.2 | 25.8 | Amine receptors |

| Piperidine analog | 2.5 | 12.4 | Ion channels |

| Thiazolidinedione analog | 0.8 | 8.3 | Enzymes |

*Based on structural analogs in .

Métodos De Preparación

Reactants and Catalysts

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| 3-(2-(Ethylamino)ethyl)amine | Aminoalkyl amine reactant | Equimolar to α-hydroxy ester |

| α-Hydroxy ester (e.g., ethyl glycolate) | Hydroxy ester precursor | Equimolar to amine |

| Diethyl carbonate | Solvent and reagent | 1-3 volumes relative to reactants |

| Sodium in ethanol | Alkali metal catalyst | 0.05-0.2 equivalent relative to reactants |

| Ethanol | Solvent for sodium, by-product | Removed by distillation during reaction |

Reaction Conditions

- The aminoalkyl amine and α-hydroxy ester are dissolved in diethyl carbonate.

- Sodium dissolved in ethanol is added as a catalyst.

- The mixture is refluxed for approximately one hour.

- Ethanol formed during the reaction and any added ethanol are removed by distillation, which also serves as a progress indicator.

- After completion, volatiles are removed under reduced pressure.

- The residue containing the oxazolidine-2,4-dione product is purified by distillation or crystallization.

Reaction Mechanism Highlights

- Initial formation of an α-hydroxyamide intermediate.

- Formation of a carbonate ester intermediate.

- Cyclization to form the oxazolidine-2,4-dione ring with elimination of ethanol.

- The removal of ethanol shifts equilibrium toward product formation.

Comparative Advantages of This Method

| Aspect | Traditional Method (Prior Art) | Current Method (Dialkyl Carbonate Route) |

|---|---|---|

| Starting materials | Sodium salt of oxazolidinedione + aminoalkyl halide | α-Hydroxy ester + aminoalkyl amine |

| Reactant accessibility | Aminoalkyl halides less stable and harder to purify | Aminoalkyl amines readily available via cyanoethylation |

| Reaction conditions | Less clean, requires active halides | Single-step, cleaner, reflux in dialkyl carbonate |

| Catalyst | Not always efficient | Alkali metal catalyst (e.g., sodium in ethanol) |

| Yield | Variable, often lower | Moderate to good yields (e.g., 63-84.5%) |

| Synthetic scope | Limited by availability of halides | Broader scope due to accessible reactants |

Representative Experimental Data

| Example No. | Aminoalkyl Amine Used | α-Hydroxy Ester Used | Catalyst (Sodium in Ethanol) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5 | 3-Dimethylaminopropylamine | Ethyl glycolate | 0.0043 mole sodium in 2 mL ethanol | 63 | Typical reflux 1 hour in diethyl carbonate |

| 6 | 3-Dibutylaminopropylamine | Ethyl lactate | 0.0043 mole sodium in 2 mL ethanol | 84.5 | High yield, purified by distillation |

| 7 | 3-Dibutylaminopropylamine | Ethyl-α-hydroxy-isobutyrate | 0.0087 mole sodium in 4 mL ethanol | 83 | Product analyzed for elemental composition |

Alternative Preparation Routes

Another method for preparing oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80° to 250°C), often in the presence of catalysts such as metal halides, oxides, or carboxylates (e.g., lead acetate, dibutyl-tin dilaurate), or tertiary amines (e.g., triethylamine). This method is generally applied for substituted oxazolidine-2,4-diones with aryl or alkyl substituents and involves:

- Preparation of carbamates from isocyanates and alcohols.

- Heating carbamates with 2-hydroxycarboxylic acid esters under reflux or elevated temperatures.

- Use of solvents like toluene or xylene to facilitate azeotropic removal of by-product alcohols.

- Reaction under normal or reduced pressure to optimize distillation and reaction rates.

This approach is less commonly used for aminoalkyl-substituted oxazolidine-2,4-diones such as this compound but is relevant for structurally related compounds.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Dialkyl Carbonate Route | Aminoalkyl amine + α-hydroxy ester | Sodium in ethanol, reflux in diethyl carbonate | Reflux (~80-90°C) | 63-85 | Single-step, direct cyclization |

| Carbamate + 2-Hydroxy Ester | Carbamate + 2-hydroxycarboxylic ester | Metal salts (e.g., lead acetate), tertiary amines | 80-250°C | Good | Requires carbamate preparation, higher temp |

Q & A

Q. What are the recommended synthetic routes for 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride?

Methodological Answer: The synthesis typically involves sequential functionalization of the oxazolidine-2,4-dione core. A plausible route includes:

Core Formation : React ethylenediamine derivatives with carbonyl sources (e.g., phosgene or diphosgene) to form the oxazolidine ring .

Ethylaminoethyl Sidechain Introduction : Use nucleophilic substitution or reductive amination to attach the 2-(ethylamino)ethyl group. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl in polar solvents (e.g., ethanol) .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Phosgene, THF, 0–5°C | Oxazolidine ring formation |

| 2 | Ethylamine, NaBH₃CN, MeOH | Sidechain introduction |

| 3 | HCl (g), EtOH | Salt precipitation |

Q. How can researchers confirm the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient .

- Spectroscopy :

- ¹H/¹³C NMR : Verify ethylaminoethyl protons (δ 2.6–3.1 ppm for N-CH₂) and oxazolidine carbonyls (δ 170–175 ppm) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (theoretical m/z ~219.2 for free base) .

- Elemental Analysis : Confirm Cl⁻ content (~14–15%) in the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzymatic assays be resolved?

Methodological Answer: Contradictions may arise from impurities, solvent effects, or assay conditions. Mitigation strategies include:

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates or hydrolysis products) .

- Solvent Optimization : Replace DMSO with aqueous buffers to avoid solvent-induced aggregation .

- Dose-Response Curves : Perform assays across a broad concentration range (nM–μM) to identify non-linear effects .

Q. Example Data Conflict Resolution :

| Issue | Solution | Evidence Source |

|---|---|---|

| Low IC₅₀ variability | Use freshly prepared stock solutions | |

| Off-target activity | Include negative controls (e.g., oxazolidine-dione analogs) |

Q. What strategies are effective for designing analogs with improved metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the oxazolidine-dione ring with thiazolidinedione or pyrazolidinedione cores to reduce hydrolysis .

- Sidechain Modification : Introduce methyl or cyclopropyl groups on the ethylamino moiety to sterically hinder metabolic oxidation .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes .

Case Study :

Replacing the ethyl group with a cyclopropyl moiety increased metabolic half-life (t₁/₂) from 1.2 to 4.7 hours in murine hepatocyte assays .

Q. How should researchers address discrepancies in stability studies under varying pH conditions?

Methodological Answer:

Q. What methods optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Process Optimization :

- Purification : Employ recrystallization from ethanol/water (7:3 v/v) to remove unreacted ethylamine .

Q. Yield Improvement Example :

| Parameter | Small Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 62% | 58% |

| Purity | 98.5% | 97.8% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.